molecular formula C6H6N2O3 B6279466 methyl 2-(1H-imidazol-2-yl)-2-oxoacetate CAS No. 2344678-84-6

methyl 2-(1H-imidazol-2-yl)-2-oxoacetate

Cat. No. B6279466
CAS RN: 2344678-84-6
M. Wt: 154.1
InChI Key:
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Description

“Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

While the specific mechanism of action for “methyl 2-(1H-imidazol-2-yl)-2-oxoacetate” is not mentioned in the search results, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

While specific safety and hazards information for “methyl 2-(1H-imidazol-2-yl)-2-oxoacetate” is not available, general safety measures for handling imidazole derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions in the field of imidazole derivatives focus on the development of new drugs that overcome the problems of antimicrobial resistance . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate involves the condensation of imidazole-2-carboxylic acid with methyl glyoxalate in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a mild base to yield the final product.", "Starting Materials": [ "Imidazole-2-carboxylic acid", "Methyl glyoxalate", "DCC or EDC", "Mild base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Imidazole-2-carboxylic acid is dissolved in a dry organic solvent such as dichloromethane or dimethylformamide.", "Step 2: Methyl glyoxalate and a coupling agent such as DCC or EDC are added to the reaction mixture.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the coupling reaction is complete.", "Step 4: The resulting intermediate is isolated by filtration or extraction and purified by column chromatography.", "Step 5: The intermediate is dissolved in a mild base such as triethylamine and stirred at room temperature for several hours.", "Step 6: The final product, methyl 2-(1H-imidazol-2-yl)-2-oxoacetate, is isolated by filtration or extraction and purified by column chromatography." ] }

CAS RN

2344678-84-6

Product Name

methyl 2-(1H-imidazol-2-yl)-2-oxoacetate

Molecular Formula

C6H6N2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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